2-chloro-N-(2-propanoylphenyl)benzamide
Description
2-Chloro-N-(2-propanoylphenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked via an amide bond to a phenyl ring substituted with a propanoyl (CH3C(O)-) group at the ortho position.
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-(2-propanoylphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)12-8-4-6-10-14(12)18-16(20)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
GLTUATYQNJZMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-propanoylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-propanoylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-propanoylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-chloro-N-(2-propanoylphenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-propanoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the propanoyl moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Benzamide derivatives with varying substituents on the phenyl rings exhibit distinct melting points, solubilities, and spectroscopic signatures. For example:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- The propanoyl group in the target compound may reduce crystallinity compared to halogenated analogs, as acyl groups introduce steric bulk and alter packing efficiency.
Structural Conformations and Hydrogen Bonding
X-ray crystallography of related benzamides reveals consistent trans configurations of the amide N–H and C=O bonds, a feature critical for intermolecular hydrogen bonding and crystal packing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
